![molecular formula C7H8N4OS B1196094 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide CAS No. 161563-79-7](/img/structure/B1196094.png)

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Descripción general

Descripción

Synthesis Analysis

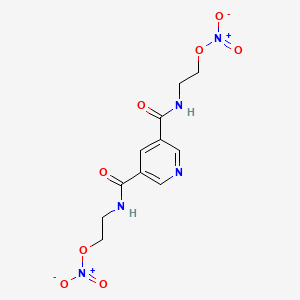

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives involves a series of chemical reactions to achieve the desired structure. A study by Ur et al. (2004) details the synthesis of new compounds with the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide structure, elucidated through various spectral and elemental analyses (Ur, Cesur, Birteksoez, & Otük, 2004).

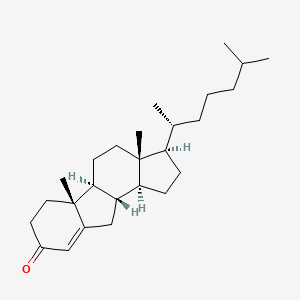

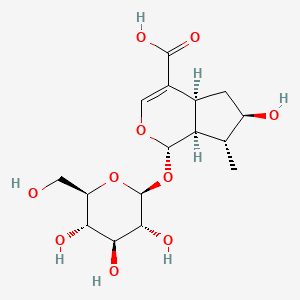

Molecular Structure Analysis

The molecular structure of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives is characterized using advanced spectroscopic techniques. These techniques, including UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, and mass spectra, provide detailed insights into the molecular configuration and bonding of the compound (Ur, Cesur, Birteksoez, & Otük, 2004).

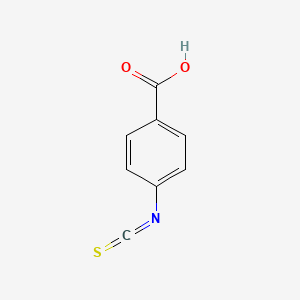

Chemical Reactions and Properties

The chemical reactions involving 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives often aim at exploring their potential bioactivity. For instance, the antimicrobial activities of these compounds have been tested against a range of microorganisms, demonstrating selective efficacy (Ur, Cesur, Birteksoez, & Otük, 2004).

Aplicaciones Científicas De Investigación

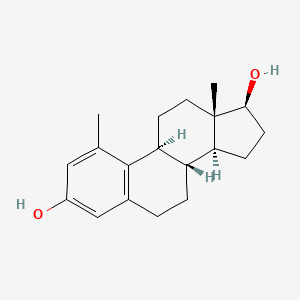

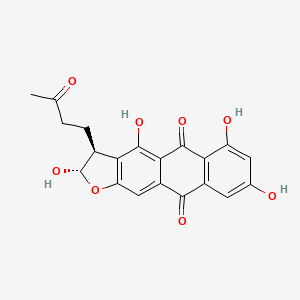

1. Anti-Proliferative Agents for Breast Cancer

- Application Summary: This compound has been synthesized and investigated for its anti-proliferative efficacy against the MCF-7 breast cancer cell line .

- Methods of Application: The compound was synthesized and then introduced to the MCF-7 breast cancer cell line. The compound’s efficacy was then measured by its ability to inhibit the proliferation of the cancer cells .

- Results: Three compounds of the series showed potent activity toward MCF-7 with IC50 in the range 8.38–11.67 µM, respectively, as compared to Sorafenib (IC50 = 7.55 µM). One specific compound, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, inhibited VEGFR-2 with IC50 = 0.33 µM when compared with Sorafenib (IC50 = 0.09 µM). This compound increased Bax, caspase 8, caspase 9 and cytochrome C levels by 4.337-, 2.727-, 4.947- and 2.420-fold, respectively, while it decreased levels of Bcl-2, as the anti-apoptotic gene, by 0.359-fold when compared to the untreated control MCF-7 .

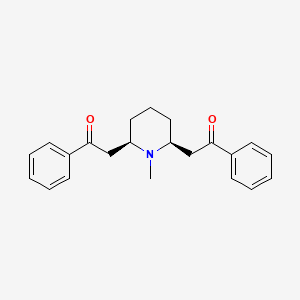

2. Antimicrobial Activity

- Application Summary: Derivatives of this compound have been synthesized and tested for their antimicrobial activities .

- Methods of Application: The compound was synthesized and then tested against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, Proteus mirabilis, Candida albicans, and Mycobacterium tuberculosis .

- Results: Only two specific compounds demonstrated antimicrobial activity against S. epidermidis ATCC 12228 (MIC: 19.5 µg/ml and 39 µg/ml, respectively) .

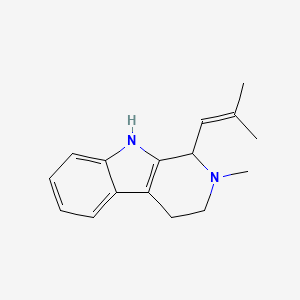

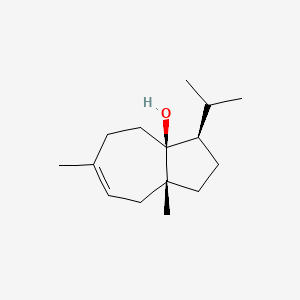

3. Antioxidant, Analgesic, Anti-Inflammatory, and Antimicrobial Activities

- Application Summary: Thiazole derivatives, including “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide”, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

- Methods of Application: The compound is synthesized and then tested for these activities using various in vitro and in vivo models .

- Results: The results vary depending on the specific derivative and the biological activity being tested .

4. Schistosomicide and Treatment of Periodontitis

- Application Summary: Niridazole, a derivative of thiazole, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .

- Methods of Application: The compound is administered orally or topically depending on the specific application .

- Results: The results vary depending on the specific derivative and the disease being treated .

Propiedades

IUPAC Name |

6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBZKHDAKWWKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327356 | |

| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

CAS RN |

161563-79-7 | |

| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylpyrazino[2,3-f]quinoxaline](/img/structure/B1196021.png)

![N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide](/img/structure/B1196026.png)